3-(二甲氨基)-N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和结构分析
合成了具有相似结构基序的化合物(包括吡喃、吡唑和苯甲酰胺基团)并分析了它们的晶体结构。这些分析通常揭示了诸如氢键、π-π 相互作用和超分子聚集等重要性质,这些性质对于理解它们的反应性和在材料科学和药物设计中的潜在应用至关重要(Kranjc 等人,2012 年)。
抗癌活性
结构相似的衍生物对各种癌细胞系显示出显着的细胞毒活性。这表明 3-(二甲氨基)-N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)苯甲酰胺有可能因其抗癌特性而被探索。这些化合物的构效关系 (SAR) 研究有助于开发新的治疗剂(Deady 等人,2003 年)。
抗菌和抗肿瘤活性
对结构相关化合物的研究也证明了它们在抗菌和抗肿瘤应用中的潜力。这些研究表明此类化合物可以表现出的广泛生物活性,突出了进一步研究其作用机制和潜在治疗用途的重要性(El-Borai 等人,2013 年)。
抗炎活性
对相关化合物的体外抗炎活性评估显示出有希望的结果。这表明 3-(二甲氨基)-N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)苯甲酰胺在开发新的抗炎剂中的潜在应用,这可能对治疗各种炎症性疾病产生重大影响(Rathi 等人,2013 年)。
分子对接和 COX-2 抑制
涉及分子对接和生物测定评估作为环氧合酶-2 (COX-2) 抑制剂的研究提供了此类化合物在抗炎药设计中的潜力的见解。这条研究途径对于开发比现有药物副作用更少的更安全、更有效的 COX-2 抑制剂至关重要(Al-Hourani 等人,2016 年)。
作用机制
Target of Action
The primary targets of the compound, also known as Opiranserin , are currently under investigation. The compound is in the investigational stage and more research is needed to identify its specific targets and their roles.
Mode of Action
The mode of action of Opiranserin is not fully understood yet. It is believed to interact with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Pharmacokinetics
The compound is soluble in DMSO , which suggests it may have good bioavailability. More research is needed to understand its pharmacokinetic profile and how it impacts the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Opiranserin’s action are currently under investigation. It is part of an ongoing clinical trial (NCT03997838) evaluating its efficacy and safety for the treatment of post-operative pain . The results of this trial will provide valuable insights into the effects of the compound’s action.
Action Environment
The influence of environmental factors on Opiranserin’s action, efficacy, and stability is not fully understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. More research is needed to understand these influences .
未来方向
属性
IUPAC Name |
3-(dimethylamino)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(2)17-5-3-4-15(10-17)18(23)20-16-11-19-22(13-16)12-14-6-8-24-9-7-14/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZACJBUZLRPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。